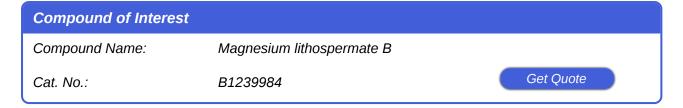


Application Notes and Protocols: Magnesium Lithospermate B in Rat Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **Magnesium lithospermate B** (MLB) in various rat experimental models. The information is compiled from multiple studies to guide researchers in designing and executing their own experiments.

Summary of Quantitative Data

The following tables summarize the dosages and administration routes of MLB in rats across different research applications.

Table 1: Oral Administration of Magnesium Lithospermate B in Rats



Dosage	Rat Strain	Duration	Experiment al Model	Key Findings	Reference
5 mg/kg/day	Sprague- Dawley	24 days	Sodium- induced hypertension and renal failure	Significantly decreased blood pressure and increased urinary electrolyte excretion.	[1]
10 mg/kg/day	Sprague- Dawley	24 days	Sodium- induced hypertension and renal failure	Significantly decreased blood pressure and increased urinary electrolyte excretion.	[1]
10 mg/kg/day	Not Specified	Not Specified	Metabolic Syndrome (High-Fat Diet)	Improved metabolic changes.	[2]
2 mg/kg/day	Sprague- Dawley	16 days	Aging	Reduced protein expression of Nox4, p22phox, phospho-p38, NF-кB p65, COX-2, and iNOS.	[3]
8 mg/kg/day	Sprague- Dawley	16 days	Aging	Reduced protein expression of Nox4,	[3]



100 mg/kg	Wistar	Single dose	fibrosis Pharmacokin etic study	stellate cells. Extremely low bioavailability (0.0002).	[5]
40 mg/kg/day	Sprague- Dawley	12 weeks	Thioacetamid e-induced hepatic	Attenuated liver fibrosis and activation of hepatic	[4]
				p22phox, phospho-p38, NF-κB p65, COX-2, and iNOS.	

Table 2: Intravenous Administration of Magnesium Lithospermate B in Rats



Dosage	Rat Strain	Duration	Experiment al Model	Key Findings	Reference
4 mg/kg	Wistar	Single dose	Pharmacokin etic study	Rapid biliary excretion, mostly as methylated metabolites.	[6]
20 mg/kg	Wistar	Single dose	Pharmacokin etic study	Non-linear pharmacokin etics observed between 4 and 20 mg/kg doses.	[5]
10 mg/kg	Sprague- Dawley	Single dose	Renal microcirculati on	Significantly increased renal cortical microperfusio n.	[7]
30 mg/kg	Sprague- Dawley	Single dose	Renal microcirculati on	Significantly increased renal cortical microperfusio n.	[7]
60 mg/kg	Sprague- Dawley	Single dose	Renal microcirculati on	Significantly increased renal cortical microperfusio n.	[7]
15 mg/kg	Sprague- Dawley	Single dose	Myocardial ischemia/rep erfusion	No significant reduction in infarct size.	[8]



30 mg/kg	Sprague- Dawley	Single dose	Myocardial ischemia/rep erfusion	No significant reduction in infarct size.	[8]
60 mg/kg	Sprague- Dawley	Single dose	Myocardial ischemia/rep erfusion	Significantly reduced myocardial infarct size.	[8]

Table 3: Subcutaneous and Intraperitoneal Administration of **Magnesium Lithospermate B** in Rats

Administr ation Route	Dosage	Rat Strain	Duration	Experime ntal Model	Key Findings	Referenc e
Subcutane ous	0.5 μg/g	Not Specified	6 weeks	Parkinson' s Disease Model	Promoted neurogene sis and improved memory.	[3]
Subcutane ous	50 mg/kg	Not Specified	Single dose	Microcircul ation study	Increased total nitrite levels in serum and activated eNOS in mesenteric vessels.	[9]
Intraperiton eal	40 mg/kg	Sprague- Dawley	Not Specified	Myocardial ischemia/re perfusion	Anesthesia for surgical procedure.	[8]

Experimental Protocols



Protocol 1: Evaluation of Antihypertensive Effects in Sodium-Induced Hypertensive Rats

Objective: To assess the effect of orally administered MLB on blood pressure and renal function in a rat model of hypertension and renal failure.

Animal Model:

Species: Rat

Strain: Sprague-Dawley

Sex: Male

· Initial Body Weight: Not specified

Materials:

- Magnesium lithospermate B (MLB)
- 4% NaCl and 0.75% adenine diet to induce hypertension and renal failure
- Metabolic cages for 24-hour urine collection
- Blood pressure measurement device for conscious rats

Procedure:

- Induce hypertension and renal failure by feeding rats a diet containing 4% NaCl and 0.75% adenine.
- Divide rats into a control group and MLB-treated groups.
- Administer MLB orally at doses of 5 or 10 mg/kg body weight/day. The dose can be adjusted by regulating its concentration in the drinking water based on daily water consumption.
- The control group receives a corresponding amount of water.



- Perform individual 24-hour urine collection on days 12 and 24.
- Measure blood pressure in conscious rats following the urine collection period.
- Monitor body weight throughout the experiment.
- Analyze urine for sodium, potassium, prostaglandin E2 (PGE2), and kallikrein levels.

Data Analysis:

- Compare changes in blood pressure, body weight, and urinary excretion of electrolytes and biomarkers between control and MLB-treated groups.
- Use Student's t-test for statistical analysis, with p < 0.05 considered significant.[1]

Protocol 2: Pharmacokinetic Analysis of Intravenously and Orally Administered MLB

Objective: To determine the bioavailability and metabolic fate of MLB in rats following intravenous and oral administration.

Animal Model:

· Species: Rat

Strain: Wistar

Sex: Male

Materials:

- Magnesium lithospermate B (MLB) for injection and oral gavage
- High-Performance Liquid Chromatography (HPLC) system for analysis of MLB and its metabolites
- S-adenosyl-l-methionine for in vitro metabolism studies



Procedure:

- Intravenous Administration: Administer MLB at a dose of 4 mg/kg via intravenous injection.
- Oral Administration: Administer MLB at a dose of 100 mg/kg via oral gavage.
- Collect bile samples over a 30-hour period.
- Analyze bile samples using HPLC to identify and quantify MLB and its metabolites.
- In vitro Metabolism: Incubate MLB and its isolated metabolites in rat hepatic cytosol in the presence of S-adenosyl-l-methionine to investigate the metabolic pathway.

Data Analysis:

- Calculate the total biliary recovery of MLB and its metabolites.
- Determine the pharmacokinetic parameters such as AUC (Area Under the Curve), CLtot (total body clearance), and Vss (distribution volume at steady state).[5]
- Characterize the metabolic pathway of MLB.

Protocol 3: Investigation of MLB Effects on Myocardial Ischemia/Reperfusion Injury

Objective: To evaluate the protective effects of MLB on myocardial injury following ischemia and reperfusion in rats.

Animal Model:

Species: Rat

Strain: Sprague-Dawley

Sex: Male

Body Weight: 250 ± 20 g[8]



Materials:

- Magnesium lithospermate B (MLB)
- Pentobarbital sodium for anesthesia (40 mg/kg, i.p.)[8]
- Rodent ventilator
- Electrocardiograph
- Evans blue and triphenyltetrazolium chloride (TTC) for infarct size measurement
- ELISA kits for creatine kinase-MB (CK-MB), cardiac troponin I (cTnI), tumor necrosis factor-α
 (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[8]

Procedure:

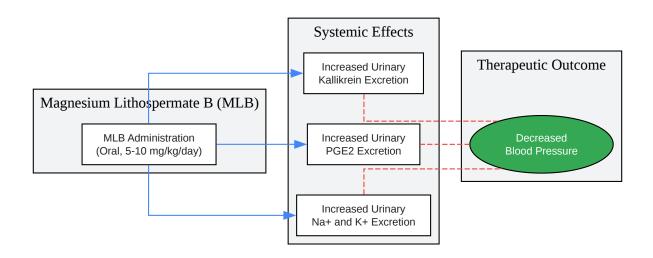
- Anesthetize rats with pentobarbital sodium.
- Intubate and artificially ventilate the rats.
- Perform a thoracotomy to expose the heart.
- Induce myocardial ischemia by ligating the left anterior descending coronary artery for 30 minutes.
- Remove the ligature to allow for 3 hours of reperfusion.
- Administer MLB intravenously at doses of 15, 30, and 60 mg/kg. A sham group will undergo
 the surgical procedure without ligation. A model group will undergo the procedure without
 MLB treatment.[8]
- At the end of reperfusion, collect blood samples to measure serum levels of cardiac biomarkers and inflammatory cytokines.
- Harvest the hearts to determine the infarct size using Evans blue and TTC staining and to assess myeloperoxidase (MPO) activity.



Data Analysis:

- Compare the infarct size, serum biomarker levels, and cytokine concentrations between the sham, model, and MLB-treated groups.
- Analyze histopathological changes in the heart tissue.

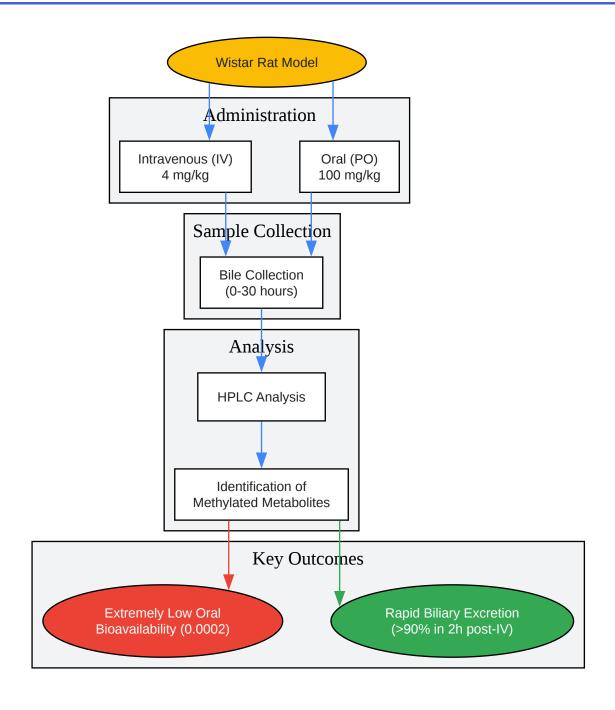
Visualizations Signaling Pathways and Experimental Workflows



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Caption: Proposed mechanism of MLB's antihypertensive effect.

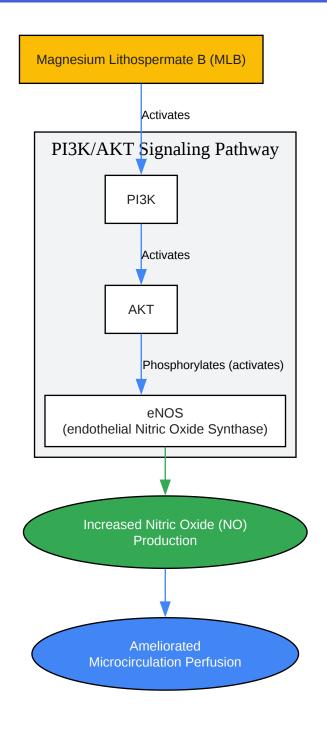




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Caption: Experimental workflow for MLB pharmacokinetic studies in rats.





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